Adenosine 5'-diphosphate Adenosine 5'-diphosphate Adp, also known as H3ADP or magnesium ADP, belongs to the class of organic compounds known as purine ribonucleoside diphosphates. These are purine ribobucleotides with diphosphate group linked to the ribose moiety. Adp is slightly soluble (in water) and a moderately acidic compound (based on its pKa). Adp has been found throughout all human tissues, and has also been primarily detected in saliva, urine, blood, and cerebrospinal fluid. Adp can be found anywhere throughout the human cell, such as in cytoplasm, nucleus, mitochondria, and peroxisome. Adp exists in all eukaryotes, ranging from yeast to humans. In humans, Adp is involved in phosphatidylethanolamine biosynthesis pe(22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/16:0) pathway, phosphatidylcholine biosynthesis PC(22:0/22:2(13Z, 16Z)) pathway, phosphatidylethanolamine biosynthesis pe(18:1(11Z)/18:1(9Z)) pathway, and phosphatidylcholine biosynthesis PC(11D3/11m5) pathway. Adp is also involved in several metabolic disorders, some of which include isobutyryl-CoA dehydrogenase deficiency, pyruvate dehydrogenase deficiency (e2), xanthine dehydrogenase deficiency (xanthinuria), and the congenital disorder OF glycosylation CDG-iid pathway.
ADP is a purine ribonucleoside 5'-diphosphate having adenine as the nucleobase. It has a role as a human metabolite and a fundamental metabolite. It is an adenosine 5'-phosphate and a purine ribonucleoside 5'-diphosphate. It is a conjugate acid of an ADP(3-) and an ADP(2-).
Adenosine 5'-(trihydrogen diphosphate). An adenine nucleotide containing two phosphate groups esterified to the sugar moiety at the 5'-position.
Brand Name: Vulcanchem
CAS No.: 18389-49-6
VCID: VC21050309
InChI: InChI=1S/C10H15N5O10P2/c11-10-6-4(12-2-13-10)5(14-15-6)9-8(17)7(16)3(24-9)1-23-27(21,22)25-26(18,19)20/h2-3,7-9,16-17H,1H2,(H,14,15)(H,21,22)(H2,11,12,13)(H2,18,19,20)/t3-,7-,8-,9+/m1/s1
SMILES: C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N
Molecular Formula: C10H15N5O10P2
Molecular Weight: 427.20 g/mol

Adenosine 5'-diphosphate

CAS No.: 18389-49-6

Cat. No.: VC21050309

Molecular Formula: C10H15N5O10P2

Molecular Weight: 427.20 g/mol

* For research use only. Not for human or veterinary use.

Adenosine 5'-diphosphate - 18389-49-6

Specification

Description Adp, also known as H3ADP or magnesium ADP, belongs to the class of organic compounds known as purine ribonucleoside diphosphates. These are purine ribobucleotides with diphosphate group linked to the ribose moiety. Adp is slightly soluble (in water) and a moderately acidic compound (based on its pKa). Adp has been found throughout all human tissues, and has also been primarily detected in saliva, urine, blood, and cerebrospinal fluid. Adp can be found anywhere throughout the human cell, such as in cytoplasm, nucleus, mitochondria, and peroxisome. Adp exists in all eukaryotes, ranging from yeast to humans. In humans, Adp is involved in phosphatidylethanolamine biosynthesis pe(22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/16:0) pathway, phosphatidylcholine biosynthesis PC(22:0/22:2(13Z, 16Z)) pathway, phosphatidylethanolamine biosynthesis pe(18:1(11Z)/18:1(9Z)) pathway, and phosphatidylcholine biosynthesis PC(11D3/11m5) pathway. Adp is also involved in several metabolic disorders, some of which include isobutyryl-CoA dehydrogenase deficiency, pyruvate dehydrogenase deficiency (e2), xanthine dehydrogenase deficiency (xanthinuria), and the congenital disorder OF glycosylation CDG-iid pathway.
ADP is a purine ribonucleoside 5'-diphosphate having adenine as the nucleobase. It has a role as a human metabolite and a fundamental metabolite. It is an adenosine 5'-phosphate and a purine ribonucleoside 5'-diphosphate. It is a conjugate acid of an ADP(3-) and an ADP(2-).
Adenosine 5'-(trihydrogen diphosphate). An adenine nucleotide containing two phosphate groups esterified to the sugar moiety at the 5'-position.
CAS No. 18389-49-6
Molecular Formula C10H15N5O10P2
Molecular Weight 427.20 g/mol
IUPAC Name [(2R,3S,4R,5S)-5-(7-amino-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate
Standard InChI InChI=1S/C10H15N5O10P2/c11-10-6-4(12-2-13-10)5(14-15-6)9-8(17)7(16)3(24-9)1-23-27(21,22)25-26(18,19)20/h2-3,7-9,16-17H,1H2,(H,14,15)(H,21,22)(H2,11,12,13)(H2,18,19,20)/t3-,7-,8-,9+/m1/s1
Standard InChI Key KMMUGNLCCYOIEC-KSYZLYKTSA-N
Isomeric SMILES C1=NC2=C(NN=C2C(=N1)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O
SMILES C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N
Canonical SMILES C1=NC2=C(NN=C2C(=N1)N)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O

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